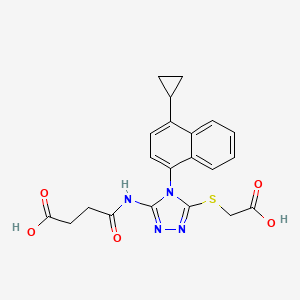

Lesinurad Impurity 6 Di-Lithium Salt

Description

Significance of Impurity Profiling in Pharmaceutical Development

Impurity profiling, the identification, quantification, and characterization of impurities in a drug substance, is a mandatory and indispensable step in pharmaceutical development. pharmaffiliates.com Its significance lies in several key areas:

Ensuring Safety and Efficacy: The primary goal of impurity profiling is to guarantee the safety and effectiveness of a drug. globalpharmatek.comresearchgate.net The presence of unexpected or excessive impurities can lead to adverse patient reactions or diminish the therapeutic effect of the API. rjpdft.com

Regulatory Compliance: Global regulatory agencies, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), mandate comprehensive impurity profiling data for drug approval. globalpharmatek.compharmaffiliates.com Adherence to ICH guidelines, such as Q3A(R2) for new drug substances and Q3B(R2) for new drug products, is essential for compliance. pharmaffiliates.comeuropa.euich.org

Process Optimization and Control: Understanding the impurity profile can reveal the impact of different manufacturing parameters on the formation of impurities. globalpharmatek.com This knowledge allows for the optimization of synthetic pathways and production processes to minimize the generation of unwanted substances. globalpharmatek.commoravek.com

Stability Assessment: Impurity profiling is crucial for identifying potential degradation pathways and products. globalpharmatek.com This information helps in determining the appropriate storage conditions and establishing the shelf life of the final drug product. globalpharmatek.com

Classification of Pharmaceutical Impurities

The ICH classifies impurities into three main categories, providing a framework for their systematic control. veeprho.compharmastate.academyich.org

Organic Impurities: Process-Related and Degradation Products

Organic impurities are the most common type found in synthetic APIs and can arise during manufacturing or storage. moravek.commoravek.com They are often related to the API's chemical structure and can be identified or unidentified, volatile or non-volatile. pharmastate.academyich.org

Process-Related Impurities: These impurities are introduced during the manufacturing process. synthinkchemicals.com They include:

Starting Materials and Intermediates: Unreacted materials or intermediates from the synthetic route. moravek.compharmastate.academy

By-products: Formed from side reactions during the synthesis of the API. csjmu.ac.inpharmastate.academy

Reagents, Ligands, and Catalysts: Chemicals used to facilitate reactions that are not completely removed from the final product. moravek.comich.org

Degradation Products: These impurities result from the chemical breakdown of the drug substance over time due to factors like exposure to light, heat, moisture, or changes in pH. csjmu.ac.insynthinkchemicals.com

Inorganic Impurities

Inorganic impurities are typically derived from the manufacturing process and are generally known and identified. pharmastate.academyich.org This category includes:

Reagents, ligands, and catalysts. ich.orgmoravek.com

Heavy metals or other residual metals. ich.orgmoravek.com

Inorganic salts. ich.orgmoravek.com

Other materials like filter aids or charcoal. ich.orgmoravek.com

Residual Solvents

Residual solvents are organic or inorganic liquids used during the synthesis of an API or in the preparation of a drug product. pharmastate.academyich.org Since these solvents are not completely removed by practical manufacturing techniques, they remain as impurities. The ICH Q3C guideline classifies residual solvents into three classes based on their toxicity risk: pharmastate.academymoravek.com

Class 1: Solvents to be avoided due to their unacceptable toxicity or environmental harm. pharmastate.academymoravek.com

Class 2: Solvents to be limited in use due to their inherent toxicity. pharmastate.academymoravek.com

Class 3: Solvents with low toxic potential, considered less of a risk to human health. pharmastate.academymoravek.com

Table 1: Classification of Pharmaceutical Impurities according to ICH Guidelines

| Impurity Category | Sub-types | Examples |

|---|---|---|

| Organic Impurities | Process-Related (Starting Materials, By-products, Intermediates), Degradation Products, Reagents, Ligands, Catalysts. ich.org | Unreacted intermediates, products of side reactions, products of API decomposition. csjmu.ac.inpharmastate.academy |

| Inorganic Impurities | Reagents, Ligands, Catalysts, Heavy Metals, Inorganic Salts, Filter Aids. ich.org | Palladium catalyst, sodium chloride, charcoal. ich.orgmoravek.com |

| Residual Solvents | Class 1 (To be avoided), Class 2 (To be limited), Class 3 (Low toxic potential). pharmastate.academy | Benzene (Class 1), Acetonitrile (B52724) (Class 2), Ethanol (Class 3). pharmastate.academy |

Rationale for Focused Research on Lesinurad Impurity 6 Di-Lithium Salt

Focused research on a specific impurity like this compound is driven by the stringent regulatory requirement to fully characterize the impurity profile of any new drug substance. ikev.org Impurities that are present above a certain threshold (typically 0.10% for reporting and 0.15% for identification, depending on the maximum daily dose) must be identified and qualified. ich.org Lesinurad Impurity 6 is likely a process-related impurity or a degradation product that has been detected during the manufacturing or stability testing of Lesinurad. The formation of the di-lithium salt suggests it may arise from a process involving lithium-containing reagents or a specific pH environment during work-up or formulation. The precise identification, structural elucidation, and quantification of such impurities are essential to ensure that each batch of the API is consistent, pure, and safe. This focused research ensures that the potential impact of the impurity is understood and controlled, maintaining the quality and safety of the final pharmaceutical product.

Table 2: Chemical Data for this compound

| Identifier | Data |

|---|---|

| Chemical Name | This compound |

| Molecular Formula | C₂₁H₁₈N₄O₅S · 2Li axios-research.comsincopharmachem.com |

| Molecular Weight | 438.47 g/mol (for the free acid) axios-research.comsincopharmachem.com |

| CAS Number | 1533519-99-1 (free base) axios-research.comsincopharmachem.com |

Importance of Salt Forms in Impurity Characterization

The salt form of a pharmaceutical compound can significantly influence its physicochemical properties, such as solubility, stability, crystallinity, and bioavailability. pharmtech.comnih.govbjcardio.co.uk In the context of impurity characterization, preparing an impurity as a salt can be advantageous for several reasons:

Enhanced Stability: Converting an impurity into a salt can lead to a more stable, crystalline solid form, which is easier to handle, store, and characterize. pharmtech.com

Improved Solubility: Salt formation can alter the solubility of a compound in various solvents, which can be beneficial for purification processes like crystallization or for preparing solutions for analytical testing. nih.gov

Facilitation of Isolation and Purification: The different crystallization properties of a salt compared to the free form can be exploited to isolate and purify the impurity from a complex mixture.

The use of lithium salts, in particular, is common in various chemical applications. Lithium carbonate, for instance, is a widely used industrial chemical and a precursor for many other lithium compounds. mdpi.com While the direct therapeutic use of lithium is primarily for mood disorders, its salts are also utilized in the preparation of reference standards for analytical purposes. slideshare.net The formation of a di-lithium salt, as in the case of "this compound," suggests the presence of two acidic protons in the impurity molecule that can be deprotonated to form a salt with two lithium ions. This is a common reaction for dicarboxylic acids. sincopharmachem.com

Current Gaps in Literature Regarding Specific Di-Lithium Salt Impurities

A comprehensive search of publicly available scientific literature, including peer-reviewed articles and patent databases, reveals a significant gap in information specifically concerning "this compound." While commercial suppliers list this compound as a reference standard, detailed scientific studies on its synthesis, structural elucidation (e.g., NMR, mass spectrometry data), and the specific rationale for its preparation as a di-lithium salt are not readily found. axios-research.comsincopharmachem.comzzstandard.com

This lack of public information is not uncommon for pharmaceutical impurities, as much of the detailed process chemistry and impurity profiling data is proprietary to the drug manufacturer. The information that is available often comes from regulatory filings, which may not be fully accessible to the public, or from the catalogs of specialized chemical suppliers who synthesize these reference materials. Therefore, the scientific community's understanding of such specific impurity salt forms is often limited, highlighting an area where more transparent and detailed publications could be beneficial for the broader field of pharmaceutical sciences.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-[[5-(carboxymethylsulfanyl)-4-(4-cyclopropylnaphthalen-1-yl)-1,2,4-triazol-3-yl]amino]-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20N4O5S/c26-17(9-10-18(27)28)22-20-23-24-21(31-11-19(29)30)25(20)16-8-7-13(12-5-6-12)14-3-1-2-4-15(14)16/h1-4,7-8,12H,5-6,9-11H2,(H,27,28)(H,29,30)(H,22,23,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDWCXGIQJGYCQC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CC=C(C3=CC=CC=C23)N4C(=NN=C4SCC(=O)O)NC(=O)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20N4O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

440.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanistic Postulations for the Genesis of Lesinurad Impurity 6 Di Lithium Salt

Elucidation of Potential Synthetic By-Product Pathways

The synthesis of a complex molecule like Lesinurad involves multiple chemical transformations, each with the potential for side reactions that can lead to the formation of impurities. The specific structure of Lesinurad Impurity 6 Di-Lithium Salt, which has a molecular formula of C21H18N4O5S for its free base form, suggests that it may arise from reactions involving the core intermediates of the Lesinurad synthesis.

The synthesis of Lesinurad typically involves the formation of a triazole ring, followed by S-alkylation with a derivative of acetic acid. One of the key intermediates in several reported synthetic routes is 5-bromo-4-(4-cyclopropylnaphthalen-1-yl)-4H-1,2,4-triazole-3-thiol. The subsequent alkylation of the thiol group is a critical step where side reactions can occur.

For instance, if the alkylating agent, such as an ester of bromoacetic acid, is used in excess or under suboptimal reaction conditions, it could potentially react with other nucleophilic sites on the triazole intermediate or undergo self-condensation reactions, leading to the formation of dimeric or other complex by-products. Furthermore, incomplete reactions or the presence of reactive intermediates could lead to the formation of unexpected adducts.

A plausible pathway for the formation of a precursor to Impurity 6 could involve the reaction of the primary triazole thiol intermediate with an unintended electrophile present in the reaction mixture. The molecular formula of the impurity suggests the incorporation of additional carbon and nitrogen atoms, which could originate from solvents, reagents, or their degradation products.

Table 1: Potential Side Reactions in Lesinurad Synthesis

| Synthetic Step | Potential Side Reaction | Possible Outcome |

| S-alkylation of triazole thiol | Reaction with alternative electrophiles | Formation of a precursor to Impurity 6 |

| Triazole ring formation | Incomplete cyclization or rearrangement | Generation of isomeric impurities |

| Bromination | Over-bromination or side-chain bromination | Formation of poly-brominated impurities |

The choice of reagents and catalysts plays a pivotal role in directing the course of a chemical reaction and can significantly influence the impurity profile of the final product. In the synthesis of Lesinurad, bases are commonly employed to facilitate the S-alkylation step. The nature and strength of the base can affect the selectivity of the reaction. A strong base could deprotonate other less acidic protons on the molecule, opening up pathways for undesired reactions.

Catalysts, if used, can also contribute to impurity formation. For example, residual catalysts from a preceding step could interfere with subsequent transformations. The formation of organometallic intermediates in cross-coupling reactions, which may be used in the synthesis of the naphthalene (B1677914) core of Lesinurad, can sometimes lead to homocoupling or other side reactions.

The purity of starting materials is a cornerstone of robust pharmaceutical manufacturing. Impurities present in the initial raw materials can be carried through the synthetic sequence and may even participate in side reactions to form new impurities. For instance, if the starting 4-cyclopropylnaphthalene derivative contains isomeric impurities, these could be converted into the corresponding isomeric impurities of Lesinurad.

Similarly, the quality of reagents is crucial. For example, commercial bromoacetic acid derivatives may contain impurities that could react with the Lesinurad intermediates to form by-products. Therefore, stringent control over the quality of all raw materials is essential to minimize the formation of impurities like Lesinurad Impurity 6.

Investigation of Degradation Pathways

In addition to being a synthetic by-product, Lesinurad Impurity 6 could also arise from the degradation of the Lesinurad molecule under certain conditions. Forced degradation studies, which involve subjecting the drug substance to stress conditions such as heat, light, humidity, acid, base, and oxidation, are instrumental in identifying potential degradation products.

Lesinurad contains an acetic acid moiety, which includes a carboxylic acid functional group. While generally stable, under certain pH and temperature conditions, this part of the molecule could be susceptible to reactions. However, the core triazole and naphthalene rings are generally stable to hydrolysis. It is more likely that hydrolytic conditions could lead to the degradation of other components in a formulated product, which might then interact with Lesinurad.

A more plausible hydrolytic pathway could involve the cleavage of the C-S bond, although this is generally a stable linkage. The conditions required for such a cleavage would likely be harsh.

The sulfur atom in the thioether linkage of Lesinurad is a potential site for oxidation. Under oxidative stress, the sulfide could be oxidized to a sulfoxide or a sulfone. While these would be distinct impurities, further degradation of these oxidized products could potentially lead to more complex structures.

The naphthalene ring system could also be susceptible to oxidation, potentially leading to the formation of quinone-type structures or hydroxylated derivatives. The subsequent reaction of these degradation products with other molecules or fragments could theoretically lead to the formation of a precursor to Impurity 6.

Table 2: Potential Degradation Pathways for Lesinurad

| Degradation Type | Potential Reaction Site | Potential Degradation Product |

| Oxidative | Thioether linkage | Sulfoxide or Sulfone |

| Oxidative | Naphthalene ring | Hydroxylated or quinone-type derivatives |

| Hydrolytic | Carboxylic acid moiety | Potential for salt formation or decarboxylation under harsh conditions |

Photolytic Decomposition Pathways

The chemical structure of Lesinurad, which incorporates a thioether linkage and an N-aryl triazole moiety, is susceptible to degradation upon exposure to light. Photolytic decomposition can initiate the formation of Lesinurad Impurity 6 through several potential pathways, primarily involving the cleavage of the carbon-sulfur bond in the thioacetic acid side chain.

One plausible mechanism involves the absorption of photons by the Lesinurad molecule, leading to an excited state. This excess energy can be channeled to the weakest bonds within the molecule, promoting their cleavage. The thioether bond (C-S) is a known chromophore and can be susceptible to photolytic cleavage, which can occur through homolytic or heterolytic pathways.

Homolytic Cleavage: In this pathway, the C-S bond breaks symmetrically, generating a thiyl radical and a carbon-centered radical. The thiyl radical can then undergo further reactions, such as dimerization or reaction with other molecules, while the carbon-centered radical can be oxidized or participate in other radical-mediated processes.

Heterolytic Cleavage: Alternatively, the C-S bond can break asymmetrically, leading to the formation of a carbocation and a thiolate anion. The stability of these intermediates will be influenced by the surrounding molecular structure and the solvent environment.

The N-aryl triazole ring system in Lesinurad can also play a role in the photolytic degradation process. Triazole derivatives are known to undergo photodegradation, which can involve ring opening or other complex rearrangements. The interaction between the excited triazole ring and the thioether linkage could facilitate the cleavage of the C-S bond.

The molecular formula of this compound has been reported as C₂₁H₁₈N₄O₅S·2Li. Based on this, a plausible structure for the free acid of Impurity 6 could involve the oxidation of the sulfur atom to a sulfoxide or sulfone, and a modification of the acetic acid side chain, potentially leading to a dicarboxylic acid derivative, which would account for the formation of a di-lithium salt.

A proposed photolytic pathway could involve the initial photo-oxidation of the thioether to a sulfoxide. This sulfoxide could then undergo further photochemical reactions, such as a Pummerer-type rearrangement or further oxidation, ultimately leading to the cleavage and modification of the side chain to form a dicarboxylic acid, the precursor to Impurity 6.

Table 1: Potential Photolytic Degradation Reactions of Lesinurad

| Reaction Type | Description | Potential Products |

| Homolytic C-S Cleavage | Symmetrical breaking of the thioether bond upon photoexcitation. | Thiyl and carbon-centered radicals. |

| Heterolytic C-S Cleavage | Asymmetrical breaking of the thioether bond, forming ionic intermediates. | Carbocation and thiolate anion. |

| Photo-oxidation | Oxidation of the sulfur atom in the thioether linkage. | Sulfoxide and sulfone derivatives. |

| Triazole Ring Degradation | Photochemically induced opening or rearrangement of the triazole ring. | Various degradation products. |

Thermal Stress-Induced Transformations

Exposure of Lesinurad to elevated temperatures can also induce degradation, leading to the formation of Impurity 6. Thermal degradation pathways may differ from photolytic routes and are often initiated by the weakest bonds in the molecule that are susceptible to thermolysis.

The thioacetic acid moiety is a likely site for thermal decomposition. Thioesters and thioethers can undergo thermal cleavage of the C-S bond. For aryl thioacetic acids, decarboxylation can also be a significant degradation pathway at elevated temperatures.

A plausible thermal degradation mechanism for the formation of the precursor to Impurity 6 could involve the oxidation of the thioether to a sulfoxide, similar to the photolytic pathway. Sulfoxides are known to undergo thermal elimination reactions (the Cope elimination), which could lead to the cleavage of the C-S bond and subsequent rearrangement and oxidation to form a dicarboxylic acid structure.

Another possibility is the thermal decomposition of the N-aryl triazole ring. High temperatures can induce ring cleavage and rearrangement reactions in heterocyclic compounds. The degradation of the triazole ring could generate reactive intermediates that then interact with the thioacetic acid side chain, leading to the formation of Impurity 6.

Table 2: Potential Thermal Degradation Reactions of Lesinurad

| Reaction Type | Description | Key Factors |

| Thermolytic C-S Cleavage | Cleavage of the thioether bond due to thermal energy. | Temperature, presence of catalysts. |

| Decarboxylation | Loss of carbon dioxide from the carboxylic acid group. | High temperatures. |

| Sulfoxide Elimination | Thermal elimination reaction of a sulfoxide intermediate. | Formation of a sulfoxide. |

| Triazole Ring Decomposition | Thermal breakdown of the triazole ring structure. | High temperatures. |

Formation of Di-Lithium Salt: Ionic Interactions and Counterion Effects

The formation of Lesinurad Impurity 6 as a di-lithium salt is a result of acid-base chemistry, where the acidic protons of the impurity molecule are neutralized by lithium ions. The stoichiometry and crystallinity of the resulting salt are influenced by various process parameters.

Acid-Base Equilibria and Salt Formation with Lithium Ions

Lesinurad itself is a monocarboxylic acid with a pKa of approximately 3.3, indicating it is a weak acid. The formation of a di-lithium salt for Impurity 6 strongly suggests the presence of two acidic functional groups in its structure. Based on its molecular formula, it is plausible that Impurity 6 is a dicarboxylic acid.

The formation of the di-lithium salt is an acid-base neutralization reaction:

Impurity-6-(COOH)₂ + 2 Li⁺OH⁻ → Impurity-6-(COO⁻Li⁺)₂ + 2 H₂O

The equilibrium of this reaction is governed by the pKa values of the two carboxylic acid groups and the pH of the solution. To form the di-lithium salt, a sufficiently basic environment is required to deprotonate both carboxylic acid groups. The concentration of lithium ions in the solution will also drive the equilibrium towards the formation of the salt.

Influence of Process Conditions on Salt Stoichiometry and Crystallinity

The stoichiometry of the lithium salt (mono- or di-lithium) is highly dependent on the process conditions during its formation and isolation.

pH and Stoichiometry of Base: The molar ratio of the lithium base (e.g., lithium hydroxide) to the impurity is a critical factor. The addition of at least two equivalents of a lithium base is necessary to ensure the complete deprotonation of both carboxylic acid groups and the formation of the di-lithium salt. The final pH of the solution will also influence the extent of deprotonation.

Temperature: Temperature can affect the solubility of both the free acid form of the impurity and its lithium salts. It can also influence the kinetics of the salt formation and crystallization processes.

Crystallinity: The crystallinity of the precipitated salt is influenced by factors such as the rate of cooling, the degree of supersaturation, and the presence of seed crystals. A controlled crystallization process is necessary to obtain a crystalline product with consistent properties. The intensity ratios of peaks in X-ray diffraction (XRD) patterns can be used to assess the degree of crystallinity.

Table 3: Influence of Process Conditions on Salt Characteristics

| Process Parameter | Effect on Stoichiometry | Effect on Crystallinity |

| Molar Ratio of Base | A ratio of ≥ 2:1 (LiOH:Impurity) favors di-lithium salt formation. | Can influence crystal size and habit. |

| pH | Higher pH promotes complete deprotonation for di-lithium salt. | Affects nucleation and crystal growth. |

| Temperature | Affects solubility and reaction kinetics. | Influences crystal size distribution. |

| Cooling Rate | Slower cooling generally leads to larger, more well-defined crystals. | Rapid cooling can lead to amorphous or poorly crystalline material. |

Solvent Effects on Impurity Salt Precipitation

The choice of solvent is crucial in the precipitation of the di-lithium salt of Lesinurad Impurity 6. The solubility of the salt is highly dependent on the properties of the solvent.

Solvent Polarity: Generally, organic salts have lower solubility in non-polar organic solvents. The precipitation of the di-lithium salt is often induced by adding a less polar "anti-solvent" to a solution of the salt in a more polar solvent. The dielectric constant of the solvent plays a significant role in its ability to solvate ions.

Solvent-Ion Interactions: The ability of the solvent to solvate the lithium cations and the dicarboxylate anion of the impurity will affect the solubility of the salt. Solvents that can effectively solvate these ions will tend to keep the salt in solution.

Mixed Solvent Systems: The use of mixed solvent systems provides a means to fine-tune the solubility of the salt and control the precipitation process. The ratio of the solvents can be adjusted to achieve the desired level of supersaturation for crystallization.

The solubility of lithium salts in various organic solvents is an important consideration. For instance, lithium salts tend to be more soluble in polar aprotic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) and less soluble in non-polar solvents like hexane and toluene. The choice of solvent will therefore be a critical parameter in the isolation and purification of this compound.

Table 4: Common Solvents and Their Potential Effect on Lithium Salt Precipitation

| Solvent | Polarity | Expected Solubility of Lithium Salt | Role in Precipitation |

| Water | High | High | Dissolving solvent |

| Methanol/Ethanol | High | Moderate to High | Dissolving solvent |

| Acetone | Medium | Moderate | Can act as both solvent and anti-solvent |

| Acetonitrile (B52724) | Medium | Moderate | Can act as both solvent and anti-solvent |

| Ethyl Acetate | Low | Low | Anti-solvent |

| Hexane/Heptane | Very Low | Very Low | Anti-solvent |

Advanced Analytical Methodologies for Characterization and Quantification of Lesinurad Impurity 6 Di Lithium Salt

Chromatographic Separation Techniques

Chromatographic techniques are the cornerstone of impurity profiling in the pharmaceutical industry, offering high-resolution separation of complex mixtures. For a polar, salt-form impurity like Lesinurad Impurity 6 Di-Lithium Salt, a variety of chromatographic approaches can be employed to achieve optimal separation from the API and other related substances.

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is a widely utilized technique for the analysis of pharmaceutical impurities. The development of a suitable HPLC method for this compound requires careful consideration of the stationary phase, mobile phase, and detection strategy to achieve the desired selectivity and sensitivity.

The choice of stationary phase is critical in HPLC method development. For the separation of a polar compound like this compound from the less polar Lesinurad API, a reversed-phase C18 column is a common starting point. chromatographyonline.comthermofisher.com These columns, packed with silica (B1680970) particles chemically bonded with C18 alkyl chains, separate compounds based on their hydrophobicity. To enhance retention and improve the peak shape of polar analytes, C18 columns with high-density bonding or end-capping are often preferred. The selection of a specific C18 column can be guided by screening various commercially available columns with different properties.

Table 1: Representative HPLC Stationary Phases for Polar Impurity Analysis

| Stationary Phase | Particle Size (µm) | Pore Size (Å) | Key Features |

|---|---|---|---|

| Waters Acquity UPLC BEH C18 | 1.7 | 130 | Ethylene bridged hybrid particles for enhanced stability at high pH. |

| Phenomenex Luna C18(2) | 5 | 100 | High-purity silica with dense bonding for good peak shape. thermofisher.com |

This table presents a selection of stationary phases commonly used for the analysis of polar impurities and is not exhaustive.

The mobile phase composition plays a pivotal role in achieving the desired separation. A typical mobile phase for reversed-phase HPLC consists of an aqueous component and an organic modifier, such as acetonitrile (B52724) or methanol. For the analysis of Lesinurad and its impurities, a combination of a phosphate (B84403) buffer and acetonitrile has been shown to be effective. thermofisher.com The pH of the aqueous phase is a critical parameter that can be adjusted to control the ionization state of the analytes and thereby their retention.

A gradient elution program, where the proportion of the organic modifier is varied over time, is often necessary to resolve complex mixtures of impurities with varying polarities. A shallow gradient can be employed to achieve high-resolution separation of closely eluting peaks. chromatographytoday.com

Table 2: Illustrative HPLC Gradient Elution Program

| Time (min) | % Aqueous (e.g., 20mM Phosphate Buffer, pH 3.5) | % Organic (e.g., Acetonitrile) |

|---|---|---|

| 0 | 95 | 5 |

| 20 | 60 | 40 |

| 25 | 20 | 80 |

This table provides a hypothetical gradient program. The actual gradient would require optimization based on the specific column and sample matrix.

The choice of detector is dictated by the physicochemical properties of the analyte and the desired sensitivity.

UV Detector: A UV detector is a common and robust detector for HPLC. The selection of an appropriate wavelength is crucial for sensitivity. Lesinurad has a UV absorbance maximum around 290 nm, which can be a suitable wavelength for the detection of the API and its chromophoric impurities. nih.gov

Photodiode Array (PDA) Detector: A PDA detector offers the advantage of acquiring the entire UV-visible spectrum for each point in the chromatogram. chromatographyonline.com This provides valuable information for peak purity assessment and can help in the identification of unknown impurities by comparing their spectra with that of the parent drug. chromatographyonline.com

Charged Aerosol Detector (CAD): For impurities that lack a strong chromophore, such as the di-lithium salt which may have different UV absorption characteristics compared to the free acid form, a Charged Aerosol Detector (CAD) is a powerful alternative. thermofisher.com CAD is a mass-based detector that provides a near-uniform response for non-volatile analytes, irrespective of their optical properties. lcms.cz This makes it particularly useful for the accurate quantification of impurities for which reference standards are not available. thermofisher.comlcms.cz

Ultra-Performance Liquid Chromatography (UPLC) for Enhanced Resolution and Speed

Ultra-Performance Liquid Chromatography (UPLC) utilizes columns packed with sub-2 µm particles, which provides significantly higher resolution, speed, and sensitivity compared to conventional HPLC. waters.compsu.edu For the analysis of this compound, a UPLC method can offer a substantial improvement in analytical performance. The principles of method development for UPLC are similar to HPLC, but the system is optimized for higher pressures and lower dispersion. A UPLC method based on hydrophilic interaction liquid chromatography (HILIC) has been developed for the simultaneous determination of Lesinurad and its metabolites, demonstrating the utility of this technique for polar compounds.

Table 3: Exemplary UPLC Method Parameters

| Parameter | Value |

|---|---|

| Column | Waters Acquity UPLC BEH HILIC (2.1 x 100 mm, 1.7 µm) |

| Mobile Phase A | Acetonitrile with 0.1% Formic Acid |

| Mobile Phase B | Water with 0.1% Formic Acid |

| Flow Rate | 0.4 mL/min |

| Gradient | 95% A to 60% A over 5 minutes |

| Detector | PDA and/or CAD |

This table outlines a potential UPLC method based on published methods for Lesinurad and its metabolites. Specific parameters would need to be optimized for this compound.

Supercritical Fluid Chromatography (SFC) for Orthogonal Separation

Supercritical Fluid Chromatography (SFC) is a powerful separation technique that uses a supercritical fluid, typically carbon dioxide, as the main component of the mobile phase. SFC offers orthogonal selectivity to reversed-phase HPLC, meaning it separates compounds based on different mechanisms. nih.govslideshare.net This makes it a valuable tool for impurity profiling, as it can resolve impurities that may co-elute in an HPLC method. chromatographyonline.com For a polar salt like this compound, the addition of a polar co-solvent, such as methanol, to the carbon dioxide mobile phase is necessary to achieve retention and elution on a polar stationary phase. chromatographytoday.com

Table 4: Representative SFC Method Parameters

| Parameter | Value |

|---|---|

| Column | PrincetonSFC 2-Ethylpyridine (4.6 x 150 mm, 5 µm) |

| Mobile Phase A | Supercritical CO2 |

| Mobile Phase B | Methanol with 0.2% Ammonium Hydroxide (B78521) |

| Flow Rate | 3.0 mL/min |

| Gradient | 5% B to 40% B over 10 minutes |

| Back Pressure | 150 bar |

| Detector | PDA and/or CAD |

This table illustrates a hypothetical SFC method. The development of a specific SFC method would require screening of various columns and mobile phase modifiers.

Gas Chromatography (GC) Considerations for Volatile Precursors (If Applicable)

Direct analysis of this compound by Gas Chromatography (GC) is not a viable method due to its high molecular weight, low volatility, and salt nature. However, GC-MS can be a valuable tool for monitoring volatile precursors used in the synthesis of Lesinurad that might contribute to the formation of this impurity.

For instance, the synthesis of the core triazole or naphthalene (B1677914) structures might involve volatile starting materials. To analyze these precursors, which may be carboxylic acids or other polar compounds, a derivatization step is typically required to increase their volatility and thermal stability. Silylation is a common derivatization technique where active hydrogens in functional groups like -COOH, -OH, and -NH are replaced with a trimethylsilyl (B98337) (TMS) group. omicsonline.orgtcichemicals.com Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are frequently used for this purpose. usherbrooke.ca

The GC-MS analysis of silylated precursors would allow for their separation and identification, helping to control the quality of starting materials and intermediates, thereby minimizing the formation of downstream impurities.

Table 1: Hypothetical GC-MS Parameters for Silylated Precursors

| Parameter | Value |

| Column | HP-5MS (30 m x 0.25 mm, 0.25 µm) |

| Carrier Gas | Helium |

| Flow Rate | 1 mL/min |

| Injector Temp. | 250°C |

| Oven Program | 70°C (1 min), then 10°C/min to 280°C (hold 5 min) |

| MS Ion Source | Electron Ionization (EI) at 70 eV |

| Mass Range | 40-650 amu |

This table presents typical parameters for the GC-MS analysis of silylated organic compounds and is for illustrative purposes. omicsonline.org

Spectroscopic and Spectrometric Elucidation Techniques

Spectroscopic and spectrometric techniques are indispensable for the structural elucidation and confirmation of pharmaceutical impurities.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound, as well as for obtaining structural information through fragmentation analysis. For a non-volatile compound like this compound, electrospray ionization (ESI) is the preferred ionization technique.

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of a molecule with a high degree of confidence. For this compound, with a molecular formula of C₂₁H₁₈N₄O₅S·2Li, the expected monoisotopic mass of the free base (C₂₁H₁₈N₄O₅S) would be calculated and compared to the measured mass. The presence of the di-lithium salt would be observed in the mass spectrum, often as adducts with the analyte molecule. nih.gov

Table 2: HRMS Data for Lesinurad Impurity 6 Free Base

| Attribute | Value |

| Molecular Formula | C₂₁H₁₈N₄O₅S |

| Calculated Monoisotopic Mass | 438.1001 amu |

| Measured Mass (Hypothetical) | 438.1005 amu |

| Mass Error (Hypothetical) | < 5 ppm |

This table illustrates the principle of accurate mass measurement for elemental composition determination.

Tandem mass spectrometry (MS/MS) is used to fragment the molecular ion and analyze the resulting fragment ions. The fragmentation pattern provides a fingerprint of the molecule and allows for the identification of its key structural features. Based on the known structure of Lesinurad and related compounds, the fragmentation of Lesinurad Impurity 6 would likely involve characteristic losses.

The structure of Lesinurad Impurity 6 contains a naphthalene ring, a cyclopropyl (B3062369) group, and a triazole ring. The fragmentation in MS/MS would likely show losses corresponding to these moieties. For example, cleavage of the bond between the naphthalene and the triazole ring, or fragmentation of the side chain attached to the triazole ring, would produce characteristic ions. cdnsciencepub.commdpi.comresearchgate.netlibretexts.orgyoutube.com The fragmentation of the naphthalene ring itself can also provide structural confirmation. researchgate.net

Table 3: Predicted MS/MS Fragmentation of Lesinurad Impurity 6 (Free Base)

| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Proposed Neutral Loss | Structural Moiety Lost |

| 439 [M+H]⁺ | 362 | C₂H₅O₂S | Thioacetic acid side chain |

| 439 [M+H]⁺ | 267 | C₉H₈O₂S | Substituted triazole acetic acid |

| 439 [M+H]⁺ | 167 | C₁₅H₁₀N₃O₂S | N-aryl triazole thioacetic acid |

This table presents a hypothetical fragmentation pattern based on the structure of Lesinurad and general fragmentation principles of its constituent moieties.

Lithium has two stable isotopes, ⁶Li (7.59% abundance) and ⁷Li (92.41% abundance). energ-en.ro This distinct isotopic signature can be observed in the mass spectrum of lithium-containing compounds. In the case of this compound, the presence of two lithium atoms would result in a characteristic isotopic pattern for ions containing lithium. Techniques such as Inductively Coupled Plasma Mass Spectrometry (ICP-MS) or Thermal Ionization Mass Spectrometry (TIMS) are highly sensitive for determining lithium isotope ratios. energ-en.ronsf.goviaea.org While ESI-MS is primarily used for the organic part of the molecule, the isotopic distribution of lithium can serve as a confirmatory piece of evidence for the presence of the di-lithium salt.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for the unambiguous structural elucidation of organic molecules. Both ¹H NMR and ¹³C NMR would be employed to characterize this compound.

The ¹H NMR spectrum would show signals corresponding to the protons in the different chemical environments of the molecule. This would include the characteristic signals for the aromatic protons of the naphthalene ring system, the protons of the cyclopropyl group (typically in the upfield region), and the protons of the acetic acid moiety. capes.gov.brresearchgate.netdtic.milacs.org

The ¹³C NMR spectrum would provide information on the carbon skeleton of the molecule. Each unique carbon atom would give a distinct signal, and the chemical shifts would be indicative of the type of carbon (e.g., aromatic, aliphatic, carbonyl). acs.orgchemicalbook.comorganicchemistrydata.orgspectrabase.comoregonstate.educdnsciencepub.com

Table 4: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for Key Structural Features of Lesinurad Impurity 6 (Free Base in a suitable deuterated solvent)

| Structural Feature | Predicted ¹H NMR Chemical Shift (ppm) | Predicted ¹³C NMR Chemical Shift (ppm) |

| Naphthalene Ring | 7.0 - 8.5 | 120 - 140 |

| Cyclopropyl Group | 0.5 - 1.5 | 5 - 20 |

| Triazole Ring | 7.5 - 8.5 | 140 - 160 |

| -S-CH₂- | 3.5 - 4.5 | 30 - 40 |

| -COOH | >10 (or absent in salt form) | 170 - 180 |

This table presents predicted chemical shift ranges based on known data for similar structural motifs. researchgate.netacs.orgacs.orgcdnsciencepub.comtandfonline.comurfu.rursc.orgncl.res.in The exact values will depend on the specific substitution pattern and the solvent used.

¹H and ¹³C NMR for Organic Structure Elucidation

One-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy, including proton (¹H) and carbon-13 (¹³C) NMR, serves as the cornerstone for the structural elucidation of organic molecules like Lesinurad Impurity 6. researchgate.netnih.gov These techniques provide detailed information about the chemical environment, connectivity, and number of different types of protons and carbons in the molecule.

For Lesinurad Impurity 6, the ¹H NMR spectrum is expected to display a complex pattern of signals corresponding to the aromatic protons of the naphthalene ring system, the cyclopropyl group protons, and the methylene (B1212753) protons of the thioacetic acid moiety. The chemical shifts (δ) of these protons are influenced by their electronic environment. For instance, the protons on the naphthalene ring will appear in the downfield region (typically 7.0-8.5 ppm) due to the deshielding effect of the aromatic ring currents. The cyclopropyl protons will exhibit characteristic multiplets in the upfield region, while the methylene protons adjacent to the sulfur atom and the carboxylate group will have a distinct singlet peak.

The ¹³C NMR spectrum provides complementary information by showing signals for each unique carbon atom in the molecule. The chemical shifts of the carbon atoms in the aromatic rings, the triazole ring, the cyclopropyl group, and the thioacetate (B1230152) side chain would be observed in their characteristic regions. The carbonyl carbon of the carboxylate group is expected to appear significantly downfield.

Hypothetical ¹H and ¹³C NMR Data for Lesinurad Impurity 6

| Assignment | Hypothetical ¹H Chemical Shift (ppm) | Hypothetical ¹³C Chemical Shift (ppm) |

| Naphthalene-H | 7.2 - 8.2 (m) | 120 - 135 |

| Cyclopropyl-H | 0.8 - 1.5 (m) | 10 - 20 |

| -S-CH₂- | ~3.5 (s) | ~35 |

| Triazole-NH | 13.0 - 15.0 (br s) | - |

| Carboxylate-C=O | - | ~170 |

| Triazole-C | - | 145 - 160 |

Note: This table is generated based on typical chemical shifts for similar functional groups and does not represent experimentally verified data for this specific molecule. illinois.educommonorganicchemistry.compitt.eduepfl.chresearchgate.netdicp.ac.cnresearchgate.net

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY)

To unambiguously assign the complex ¹H and ¹³C NMR spectra and to confirm the connectivity of the atoms within the Lesinurad Impurity 6 molecule, a suite of two-dimensional (2D) NMR experiments is indispensable. researchgate.netmdpi.com

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks, typically through two or three bonds. It is instrumental in identifying adjacent protons, such as those within the cyclopropyl group and the spin systems on the naphthalene ring.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C). This powerful technique allows for the direct assignment of the ¹³C signals based on the already assigned ¹H signals, or vice versa.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is used to identify protons that are close to each other in space, regardless of whether they are directly bonded. This is particularly useful for determining the stereochemistry and conformation of the molecule, such as the spatial relationship between the cyclopropyl group and the adjacent aromatic ring.

The combined interpretation of these 2D NMR spectra provides a comprehensive and detailed picture of the molecular structure of Lesinurad Impurity 6, confirming the identity and position of all substituents on the triazole and naphthalene core. ncl.res.inacs.orgnih.gov

Solid-State NMR for Salt Form and Crystalline Structure (Limited to Analytical Aspect)

Solid-State NMR (ssNMR) is a powerful, non-destructive technique for characterizing the solid form of a pharmaceutical substance, including its crystalline structure and the nature of the salt. nih.govacs.orgnasa.gov For this compound, ⁷Li ssNMR would be particularly informative. The chemical shift and quadrupolar coupling constant of the ⁷Li nucleus are sensitive to its local environment, providing insights into the coordination of the lithium ions with the carboxylate and potentially other heteroatoms in the molecule. researchgate.netacs.org This can help to confirm the ionic nature of the salt and provide information about the number of distinct lithium environments in the crystal lattice. Furthermore, ¹³C and ¹⁵N ssNMR can be used to study the polymorphism of the impurity, as different crystalline forms will give rise to different chemical shifts and peak shapes.

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis and Salt Characterization

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule and can be used to characterize the salt form. nih.govnih.govresearchgate.netresearchgate.net

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be expected to show characteristic absorption bands for the various functional groups. The formation of the di-lithium salt would be clearly indicated by the disappearance of the broad O-H stretching vibration of the carboxylic acid (typically around 2500-3300 cm⁻¹) and the appearance of a strong, sharp asymmetric stretching vibration for the carboxylate anion (COO⁻) at approximately 1550-1650 cm⁻¹. Other key expected vibrational modes include C-H stretching of the aromatic and cyclopropyl groups, C=N and N-N stretching of the triazole ring, and the C-S stretching vibration.

Raman Spectroscopy: Raman spectroscopy is a complementary technique to IR spectroscopy. It is particularly sensitive to non-polar bonds and can provide additional information about the molecular structure. For this compound, the Raman spectrum would be expected to show strong signals for the aromatic ring vibrations and the C-S bond. The formation of the lithium salt can also be monitored by changes in the vibrational frequencies of the carboxylate group.

Hypothetical Vibrational Spectroscopy Data for this compound

| Functional Group | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |

| Aromatic C-H Stretch | 3000 - 3100 | 3000 - 3100 |

| Cyclopropyl C-H Stretch | 2900 - 3000 | 2900 - 3000 |

| Carboxylate (COO⁻) Asymmetric Stretch | 1550 - 1650 | Weaker signal |

| Carboxylate (COO⁻) Symmetric Stretch | 1300 - 1420 | Stronger signal |

| Aromatic C=C Stretch | 1450 - 1600 | 1450 - 1600 |

| Triazole Ring Vibrations | 1200 - 1500 | 1200 - 1500 |

| C-S Stretch | 600 - 800 | 600 - 800 |

Note: This table is generated based on typical vibrational frequencies for similar functional groups and does not represent experimentally verified data for this specific molecule.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Identification and Quantification

Ultraviolet-Visible (UV-Vis) spectroscopy is a quantitative analytical technique that provides information about the electronic transitions within a molecule. researchgate.netresearchgate.net The chromophores in Lesinurad Impurity 6, primarily the substituted naphthalene and triazole ring systems, are expected to exhibit characteristic UV absorption maxima.

The UV spectrum of Lesinurad Impurity 6 is likely to show multiple absorption bands in the range of 200-400 nm. The position and intensity of these bands are sensitive to the substitution pattern on the aromatic rings and the nature of the solvent. The formation of the di-lithium salt is not expected to cause a major shift in the UV absorption maxima compared to the free acid form. This technique is particularly useful for the quantitative analysis of the impurity, as the absorbance is directly proportional to the concentration, following the Beer-Lambert law. A validated UV-Vis spectrophotometric method can be a simple and rapid approach for determining the concentration of this impurity in bulk drug substances and formulations. Research on Lesinurad and its degradation products has demonstrated the utility of derivative spectrophotometry to resolve spectral overlap with other compounds. rsc.org

Elemental Analysis for Lithium Content and Purity (Excluding Toxicological Interpretation)

The accurate determination of the elemental composition of this compound is crucial for confirming its identity and assessing its purity. Specifically, the quantification of lithium is essential to verify the stoichiometry of the salt.

Inductively Coupled Plasma Mass Spectrometry (ICP-MS) for Trace Lithium Quantification

Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is a highly sensitive and powerful analytical technique for the determination of elemental composition, including the quantification of lithium at trace and ultra-trace levels. thermofisher.comperkinelmer.comthermofisher.comresearchgate.netspectroscopyonline.comunr.edu.arnih.govnih.govspectroscopyonline.comchromatographyonline.com The high sensitivity of ICP-MS allows for the accurate determination of the lithium content in a small amount of the impurity sample.

Validation Parameters for Impurity Analytical Methods

Robustness and Ruggedness

The robustness and ruggedness of an analytical method are critical parameters evaluated during validation to ensure its reliability and suitability for routine use in quality control laboratories. Robustness testing assesses the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage. Ruggedness, on the other hand, evaluates the reproducibility of the test results under various conditions, such as different laboratories, analysts, and instruments.

For the quantification of this compound, a stability-indicating High-Performance Liquid Chromatography (HPLC) method is often employed. The robustness and ruggedness of such a method are established by introducing intentional, minor changes to the chromatographic conditions and observing the effect on the analytical results.

Robustness

The robustness of the analytical method for this compound is determined by varying critical chromatographic parameters and evaluating the impact on system suitability parameters, such as theoretical plates, tailing factor, and the resolution between this compound and other related substances. The parameters typically investigated include:

Flow Rate of the Mobile Phase: The flow rate is altered by a small margin (e.g., ±0.1 mL/min) from the nominal rate.

pH of the Mobile Phase Buffer: The pH of the buffer solution in the mobile phase is adjusted slightly (e.g., ±0.2 units).

Column Temperature: The temperature of the chromatographic column is varied (e.g., ±5°C).

Mobile Phase Composition: The ratio of the organic solvent to the aqueous phase is slightly modified (e.g., ±2%).

The results of the robustness study are typically assessed by calculating the percentage of relative standard deviation (%RSD) for the assay of this compound and ensuring that the system suitability criteria are met under all varied conditions.

Table 1: Representative Robustness Data for the Analysis of this compound

| Parameter | Variation | Assay of this compound (% of Nominal) | Tailing Factor | Theoretical Plates | Resolution |

| Flow Rate | 0.9 mL/min | 99.8 | 1.1 | 5200 | 2.6 |

| 1.1 mL/min | 100.3 | 1.2 | 4800 | 2.4 | |

| pH of Mobile Phase | pH 2.8 | 99.5 | 1.1 | 5100 | 2.5 |

| pH 3.2 | 100.5 | 1.2 | 4950 | 2.5 | |

| Column Temperature | 25°C | 100.1 | 1.2 | 4900 | 2.4 |

| 35°C | 99.7 | 1.1 | 5300 | 2.7 | |

| Mobile Phase Composition | Organic Phase -2% | 99.4 | 1.2 | 4850 | 2.3 |

| Organic Phase +2% | 100.6 | 1.1 | 5150 | 2.8 | |

| Nominal Condition | 1.0 mL/min, pH 3.0, 30°C, Standard Composition | 100.0 | 1.1 | 5100 | 2.5 |

Note: The data presented in this table is for illustrative purposes and represents typical results for a robustness study.

Ruggedness

The ruggedness of the analytical method is established to ensure that it can be successfully transferred between different laboratories and analysts without a significant impact on the accuracy and precision of the results. This is a critical consideration for methods intended for use in multiple manufacturing sites or by different quality control teams. The evaluation of ruggedness typically involves:

Different Analysts: The analysis is performed by at least two different analysts.

Different Instruments: The method is run on different HPLC systems.

Different Days: The analysis is conducted on different days.

The results from the different conditions are then statistically compared, often using an F-test or a t-test, to determine if there are any significant differences. The %RSD for the assay results obtained under these varied conditions should be within the acceptable limits.

Table 2: Representative Ruggedness Data for the Analysis of this compound

| Condition | Analyst 1 (Assay %) | Analyst 2 (Assay %) | %RSD |

| Instrument 1, Day 1 | 99.9 | 100.2 | 0.21 |

| Instrument 2, Day 1 | 100.1 | 99.7 | 0.28 |

| Instrument 1, Day 2 | 100.3 | 99.8 | 0.35 |

| Instrument 2, Day 2 | 99.6 | 100.0 | 0.28 |

| Overall %RSD | 0.31 |

Note: The data presented in this table is for illustrative purposes and represents typical results for a ruggedness study.

The successful demonstration of robustness and ruggedness ensures that the analytical method for this compound is reliable and suitable for its intended purpose of routine quality control analysis in a regulated environment.

Strategic Approaches for Control and Mitigation of Lesinurad Impurity 6 Di Lithium Salt

Principles of Impurity Control Strategy in Pharmaceutical Synthesis

A robust impurity control strategy is foundational to modern pharmaceutical manufacturing and is mandated by regulatory bodies worldwide. biomedres.us This strategy is built on the principles outlined in guidelines from the International Council for Harmonisation (ICH), such as ICH Q3A (Impurities in New Drug Substances), ICH M7 (Mutagenic Impurities), and ICH Q11 (Development and Manufacture of Drug Substances). google.comtaylorfrancis.com

The core principles involve:

Understanding and Identification: The first step is to understand the impurity's origin. Impurities can arise from starting materials, by-products of the main reaction, intermediates, degradation products, reagents, or catalysts. pharmaguideline.com For "Lesinurad Impurity 6 Di-Lithium Salt," its name suggests it is a salt formed, potentially through the interaction of Lesinurad or a related intermediate with a lithium-containing reagent.

Risk Assessment: A scientific and risk-based approach is used to evaluate the potential impact of the impurity. taylorfrancis.com This involves assessing its potential toxicity, with particular attention to whether it could be genotoxic. taylorfrancis.com The control strategy's stringency depends on this risk assessment.

Process Understanding: A deep understanding of the manufacturing process is crucial. acs.org This includes identifying critical process parameters (CPPs) that influence the formation, fate, and purge of the impurity. researchgate.net For a di-lithium salt impurity, CPPs might include the stoichiometry of a lithium base, temperature, pH, and reaction time.

Control Strategy Implementation: Based on the risk assessment and process understanding, a planned set of controls is established. acs.org This can include controls on raw materials, in-process controls, and specifications for the final API. taylorfrancis.compharmaguideline.com The goal is to ensure the impurity is consistently maintained at or below an acceptable, qualified level.

This holistic approach ensures that quality is built into the process (Quality by Design, QbD), minimizing reliance on end-product testing alone to ensure the API meets its specifications. acs.org

Process Optimization for Minimizing Impurity Formation

Process optimization is a key proactive strategy to prevent or minimize the formation of impurities at their source.

Design of Experiments (DoE) in Reaction Parameter Optimization

Design of Experiments (DoE) is a powerful statistical tool used to systematically determine the relationship between factors affecting a process and the output of that process. nih.govrroij.com By simultaneously varying multiple input factors, DoE can efficiently identify critical process parameters and their interactions, leading to an optimized process where impurity formation is minimized. researchgate.netnih.gov

For controlling "this compound," a DoE study could be designed to investigate the impact of several factors on its formation. A factorial or response surface design could explore variables such as the type of base, molar equivalent of the base, reaction temperature, and addition time. researchgate.net

Hypothetical DoE Study for Minimizing Di-Lithium Salt Formation Below is an interactive table illustrating a potential DoE setup. The response measured would be the percentage of "this compound" detected by HPLC.

| Run Order | Base Type | Base Equivalents | Temperature (°C) | Impurity Level (%) | Comment |

|---|---|---|---|---|---|

| 1 | n-BuLi | 2.1 | -78 | 0.45 | Low temperature, slight excess base |

| 2 | n-BuLi | 2.5 | -78 | 0.85 | Increased base shows higher impurity |

| 3 | n-BuLi | 2.1 | -40 | 0.95 | Higher temperature increases impurity |

| 4 | n-BuLi | 2.5 | -40 | 1.75 | Worst case: high temp, high base |

| 5 | LDA | 2.1 | -78 | 0.30 | Different base shows improvement |

| 6 | LDA | 2.5 | -78 | 0.65 | Effect of excess base persists |

| 7 | LDA | 2.1 | -40 | 0.70 | LDA less sensitive to temperature |

| 8 | LDA | 2.5 | -40 | 1.20 | Interaction of temp and base evident |

| 9 | n-BuLi | 2.0 | -78 | 0.15 | Stoichiometric control is critical |

| 10 | LDA | 2.0 | -78 | 0.10 | Optimal conditions identified |

The results from such a study would define an optimal operating space where the formation of the di-lithium salt is minimized while maximizing the yield of Lesinurad. nih.gov

Selection of High-Purity Raw Materials and Reagents

The quality of an API is directly linked to the quality of the raw materials, reagents, and solvents used in its synthesis. acs.orgnih.gov Impurities in starting materials can be carried through the synthetic process and end up in the final product. nih.gov In some cases, impurities in reagents can directly cause the formation of new API impurities. acs.org

For instance, a known issue in Lesinurad synthesis is the formation of a chlorinated impurity when the brominating agent (NBS) is contaminated with its chloro-analogue (NCS). acs.org A similar principle applies to controlling the "Di-Lithium Salt." The purity of the lithium-containing base used is critical. Furthermore, the quality of the Lesinurad precursor itself is vital; if the precursor contains impurities that are also susceptible to forming lithium salts, this will complicate purification efforts.

Impact of Raw Material Purity on Final Impurity Profile (Hypothetical Data)

| Starting Material Purity | Lithium Reagent Grade | Resulting Di-Lithium Salt Impurity (%) |

|---|---|---|

| 98.0% | Standard Grade | 1.5 |

| 99.0% | Standard Grade | 0.8 |

| 99.5% | Standard Grade | 0.4 |

| 99.5% | High Purity Grade | 0.15 |

| >99.9% | High Purity Grade | <0.1 |

A rigorous supplier qualification program and stringent testing of incoming raw materials are therefore essential components of the control strategy. fda.gov

Control of Reaction Kinetics and Thermodynamics

Chemical reactions can often lead to different products depending on the reaction conditions, a concept known as kinetic versus thermodynamic control. pharmtech.comresearchgate.net

Kinetic Product: The product that forms the fastest, having the lowest activation energy. This is favored at lower temperatures and shorter reaction times. cmu.edu

In-Process Controls and Process Analytical Technology (PAT)

In-process controls (IPCs) and Process Analytical Technology (PAT) are essential for monitoring and controlling the manufacturing process in real-time to ensure consistent quality. nih.govnih.gov PAT involves using online, inline, or at-line analytical tools to measure critical process and quality attributes during manufacturing.

For controlling a di-lithium salt impurity, PAT could be implemented as follows:

Reactant Monitoring: An inline spectroscopic probe (e.g., FTIR or Raman) could monitor the concentration of the key reactants and the lithium base, ensuring precise stoichiometric control and preventing over-addition of the base.

Impurity Detection: Real-time HPLC or UPLC analysis can be used to monitor the formation of the impurity during the reaction. This allows for immediate corrective action if impurity levels begin to exceed a predetermined threshold.

Crystallization Monitoring: Tools like Focused Beam Reflectance Measurement (FBRM) can monitor particle size and count during crystallization, helping to optimize the process for impurity purging.

By providing a continuous stream of data, PAT enables a deeper process understanding and facilitates a shift from reactive problem-solving to proactive process control, thereby minimizing the formation of "this compound". nih.gov

Purification Techniques for Impurity Removal

Common purification techniques include:

Crystallization: This is the most common and effective method for purifying solid APIs in the pharmaceutical industry. pharmaguideline.com The process relies on the difference in solubility between the API and the impurity in a given solvent system. To remove a polar salt, one might:

Select a solvent system where the API has moderate solubility, but the salt impurity is highly soluble, thus remaining in the mother liquor upon crystallization.

Perform a pH adjustment before crystallization. By neutralizing the reaction mixture, the di-lithium salt could be converted back to a more soluble form or the API could be selectively precipitated, leaving the salt behind.

Chromatography: When crystallization is not sufficient to remove an impurity to the required level, chromatographic methods can be employed.

Preparative HPLC: This technique offers high resolution and can separate impurities with very similar structures to the API. For a polar salt, a reversed-phase or hydrophilic interaction liquid chromatography (HILIC) method could be developed. biomedres.us

Ion-Exchange Chromatography: This method is specifically designed to separate ionic compounds and would be a targeted approach for removing a charged salt impurity.

Washing/Slurrying: If the impurity is primarily on the surface of the isolated API crystals, washing the filter cake with a solvent in which the impurity is soluble but the API is not can be a simple and effective purification step. acs.org Slurrying the crystalline product in a similar solvent can enhance this surface purification. acs.org

Comparison of Purification Techniques for a Polar Salt Impurity

| Technique | Principle | Pros for Polar Salt Removal | Cons |

|---|---|---|---|

| Crystallization | Differential Solubility | Cost-effective, scalable, highly effective for significant purity upgrades. | May not be effective for very similar solubilities; can trap impurities (inclusions). |

| Preparative HPLC | Differential Partitioning | High resolving power for difficult separations, applicable to a wide range of polarities. | Expensive, solvent-intensive, may be less suitable for large-scale manufacturing. researchgate.net |

| Ion-Exchange Chromatography | Ionic Interaction | Highly specific for charged impurities like salts. | Requires specific resins, can be complex to scale up. |

| Washing/Slurrying | Differential Solubility | Simple, fast, and inexpensive for removing surface impurities. acs.org | Ineffective for impurities incorporated within the crystal lattice (inclusions). |

By combining optimized synthesis with robust purification methods, the level of "this compound" can be effectively controlled, ensuring the final Lesinurad API meets the stringent quality standards required for pharmaceutical use.

Optimized Crystallization and Recrystallization Protocols

Crystallization is a fundamental purification technique in the pharmaceutical industry. The process of forming a crystalline solid from a solution can be highly selective, rejecting impurities from the crystal lattice and leaving them in the mother liquor. nih.govrsc.org The effectiveness of this process is dependent on a variety of factors, including solvent selection, temperature, cooling rate, and agitation.

For the control of this compound, the development of optimized crystallization protocols is a key strategy. The presence of impurities can significantly impact the crystallization process, sometimes even inhibiting nucleation or altering the crystal habit (the external shape of the crystal). nih.govmdpi.com Therefore, a thorough understanding of the solubility of both Lesinurad and Impurity 6 in various solvent systems is the first step.

Key considerations for optimizing crystallization to control Impurity 6 include:

Solvent Selection: The ideal solvent system will maximize the solubility of the impurity while minimizing the solubility of Lesinurad at the desired crystallization temperature. This differential solubility is the driving force for purification.

Supersaturation Control: Controlling the rate of supersaturation generation, whether through cooling, anti-solvent addition, or evaporation, is critical. A slow, controlled process generally leads to the formation of more perfect crystals with lower impurity incorporation. researchgate.net

Seeding Strategy: Introducing seed crystals of high-purity Lesinurad can promote the growth of the desired crystal form and size, potentially outcompeting the nucleation of impure crystals.

Washing: After filtration, a carefully selected wash solvent is crucial to remove the impurity-rich mother liquor from the surface of the Lesinurad crystals without dissolving a significant amount of the product. nih.gov

The table below illustrates a hypothetical optimization of a crystallization process aimed at reducing the level of Impurity 6.

| Parameter | Initial Protocol | Optimized Protocol | Rationale for Change |

| Crystallization Solvent | Methanol | Ethanol/Water (90:10) | Improved differential solubility between Lesinurad and Impurity 6. |

| Cooling Rate | 20°C/hour | 5°C/hour | Slower cooling allows for more selective crystal growth, reducing impurity entrapment. |

| Final Temperature | 5°C | 0°C | Lower temperature decreases Lesinurad solubility, increasing yield, while keeping impurity in solution. |

| Wash Solvent | Cold Methanol | Cold Ethanol/Water (90:10) | Prevents dissolution of the API while effectively removing surface impurities. |

Preparative Chromatography for Impurity Isolation

When crystallization alone is insufficient to achieve the desired purity, or when the impurity needs to be isolated for characterization, preparative chromatography is a powerful tool. waters.com This technique separates compounds based on their differential partitioning between a stationary phase and a mobile phase. nih.gov For Lesinurad and its impurities, reversed-phase high-performance liquid chromatography (RP-HPLC) is a commonly employed method. researchgate.netnih.gov

Preparative HPLC allows for the isolation of specific fractions, enabling the collection of a purified sample of Lesinurad Impurity 6. asianpubs.org This is essential for obtaining reference standards for analytical method development and for toxicological studies.

Key aspects of using preparative chromatography for this purpose include:

Method Development: An analytical HPLC method is first developed to achieve a good separation between Lesinurad and Impurity 6. oup.com This method is then scaled up for preparative purposes.

Column Selection: A C18 column is often suitable for separating moderately polar compounds like Lesinurad and its related substances. nih.gov

Mobile Phase Optimization: A mixture of an organic solvent (like acetonitrile) and an aqueous buffer is typically used. The gradient and composition are optimized to maximize the resolution between the API and the impurity. oup.com

Loading Studies: To maximize throughput, the amount of crude material loaded onto the column is carefully studied to avoid overloading, which can lead to poor separation. waters.com

Fraction Collection: A detector (typically UV) monitors the column effluent, and automated fraction collectors are used to isolate the peak corresponding to Impurity 6.

Membrane Separations and Filtration Methodologies

Membrane-based technologies offer a modern and often more energy-efficient alternative to traditional purification methods. nih.gov These technologies use semi-permeable membranes to separate molecules based on size, shape, or charge. americanpharmaceuticalreview.comseppure.com For the purification of an API like Lesinurad from a smaller impurity, or for solvent exchange, techniques like organic solvent nanofiltration (OSN) can be highly effective. nih.govresearchgate.net

Potential applications of membrane technology in controlling Lesinurad Impurity 6 include:

Diafiltration: This process can be used to remove impurities from a suspension of API crystals. The crystal suspension is washed with fresh solvent that passes through the membrane, carrying away dissolved impurities while retaining the larger API crystals. nih.gov

Organic Solvent Nanofiltration (OSN): If there is a sufficient size difference between Lesinurad and Impurity 6, OSN can be used to separate them in solution. This is a pressure-driven process that avoids the need for heat, which can be beneficial for thermally sensitive compounds. seppure.com

Continuous Purification: Membrane systems can be integrated into continuous manufacturing processes, offering advantages in terms of consistency and efficiency over batch processes. rsc.org

The table below summarizes the applicability of different membrane filtration types.

| Membrane Type | Typical Pore Size | Principle | Application for Impurity 6 Control |

| Microfiltration | 0.1 - 10 µm | Sieving | Removal of particulate matter, pre-filtration. americanpharmaceuticalreview.com |

| Ultrafiltration | 2 - 100 nm | Size Exclusion | Separation of macromolecules (not typically suitable for small molecule impurities). |

| Nanofiltration | 1 - 10 nm | Size/Charge Exclusion | Potential for separating Lesinurad from smaller impurities or for solvent exchange (diafiltration). nih.govresearchgate.net |

| Reverse Osmosis | < 1 nm | Diffusion | Primarily used for desalination and water purification. |

Stability Studies and Storage Conditions to Prevent Impurity Formation

Preventing the formation of Lesinurad Impurity 6 is as important as removing it. Stability studies are essential to understand how environmental factors such as heat, humidity, and light affect the drug substance, and to identify the conditions under which degradation occurs. oup.com This knowledge is used to establish appropriate storage conditions, re-test periods, and packaging to ensure the quality and safety of the API throughout its shelf life. researchgate.net

Forced Degradation Studies (Acidic, Basic, Oxidative, Thermal, Photolytic) to Mimic Degradation

Forced degradation, or stress testing, involves subjecting the drug substance to conditions more severe than those used for accelerated stability testing. nih.gov The goal is to rapidly identify potential degradation products, including Impurity 6, and to understand the degradation pathways. researchgate.netdphen1.com This information is crucial for developing stability-indicating analytical methods that can separate and quantify all potential degradants. youtube.comnih.gov

Studies on Lesinurad have shown that the drug is susceptible to degradation under certain stress conditions. It has been found to be labile to acidic and basic hydrolysis, as well as to oxidation. However, it demonstrates stability under neutral, thermal, and photolytic stress. nih.gov

A typical forced degradation study design for Lesinurad would involve the following conditions:

Acidic Hydrolysis: Exposure to hydrochloric acid (e.g., 1N HCl) at room temperature and elevated temperatures. nih.gov

Basic Hydrolysis: Exposure to sodium hydroxide (B78521) (e.g., 1N NaOH) at room temperature and elevated temperatures. nih.gov

Oxidative Degradation: Treatment with hydrogen peroxide (e.g., 3% H₂O₂) at room temperature. journalagent.com

Thermal Degradation: Heating the solid drug substance (e.g., at 80°C). nih.gov

The table below summarizes the typical findings from forced degradation studies on Lesinurad.

| Stress Condition | Reagent/Condition | Observation | Reference |

| Acidic Hydrolysis | 1N HCl, 4 hours, 80°C | Significant Degradation | nih.gov |

| Basic Hydrolysis | 1N NaOH, 4 hours, 80°C | Significant Degradation | nih.gov |

| Oxidative | 30% H₂O₂, 24 hours, RT | Significant Degradation | nih.gov |

| Thermal | 80°C, 48 hours | No Significant Degradation | nih.gov |

| Photolytic | UV/Visible Light | No Significant Degradation | nih.gov |

These studies are fundamental to confirming that Impurity 6, if it is a degradation product, can be detected by the analytical methods used for routine quality control and stability monitoring. biopharminternational.comresearchgate.net

Long-Term and Accelerated Stability Testing Concepts

While forced degradation studies explore potential degradation pathways, long-term and accelerated stability studies are conducted to predict the shelf life of the drug substance under recommended storage conditions. ucm.es These studies are performed according to ICH guidelines.

Long-Term Stability Testing: Typically conducted at 25°C ± 2°C / 60% RH ± 5% RH for a minimum of 12 months. ucm.es

Accelerated Stability Testing: Conducted at 40°C ± 2°C / 75% RH ± 5% RH for a minimum of 6 months. Data from accelerated studies can be used to predict the shelf life in the long-term study. ucm.es

During these studies, samples of Lesinurad would be analyzed at specific time points for the appearance and growth of impurities, including Impurity 6. The results would be used to establish a re-test period for the drug substance. Stability studies on Lesinurad in rat plasma have been conducted to support pharmacokinetic studies, showing stability under various short-term and long-term storage conditions. nih.gov

Packaging and Environmental Control Strategies

Based on the understanding of Lesinurad's stability profile, appropriate packaging and environmental controls are implemented to protect it from conditions that could cause degradation and the formation of Impurity 6.

Protection from Moisture: Since many degradation reactions are hydrolytic, protecting the API from moisture is critical. This is achieved by using well-sealed containers with a low moisture vapor transmission rate. pharmadesiccants.comsanner-group.com For highly sensitive products, desiccants like silica (B1680970) gel or molecular sieves may be included in the packaging. sanner-group.compharmadesiccants.com

Protection from Light: Although studies indicate Lesinurad is not particularly photosensitive, it is standard practice for pharmaceutical products to be protected from light. pharmamanual.compharmaguideline.com This is accomplished by using opaque or amber-colored containers. lfatabletpresses.com For APIs, this often means storage in multi-layered, opaque bags within a protective drum.

Temperature Control: The stability of a drug substance is highly dependent on temperature. crownlspgroup.com Therefore, Lesinurad must be stored at a controlled temperature, as defined by the stability studies (e.g., controlled room temperature). emeraldfreight.com This control must be maintained throughout the supply chain, from the manufacturing facility to the drug product formulation site, a practice known as cold chain logistics, though not necessarily requiring refrigeration unless specified. tessol.innissin.bemedicapharma.com